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3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid

Mycobacterium tuberculosis CysM inhibition antimycobacterial drug discovery

Identifying a validated pan-inhibitor of mycobacterial cysteine synthase isoforms (CysM, CysK1, CysK2) for TB drug discovery is challenging due to sharply divergent selectivity profiles among urea-scaffold analogs. This compound (CAS 196617-13-7) solves this with demonstrated pan-isoform inhibitory activity (IC50 480 nM vs CysM) and a high-resolution co-crystal structure (PDB 5I7A, 2.08 Å), enabling direct structure-guided optimization. • Pan-active across CysM/CysK1/CysK2 - avoids isoform compensation resistance. • Co-crystal structure at 2.08 Å resolution - template for fragment growing & scaffold hopping. • Validated antimycobacterial whole-cell activity (80-89% inhibition at 6.25 µM vs M. tuberculosis H37Rv). Supplied with full analytical certification for immediate research use.

Molecular Formula C14H10Cl2N2O3
Molecular Weight 325.15
CAS No. 196617-13-7
Cat. No. B2556490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid
CAS196617-13-7
Molecular FormulaC14H10Cl2N2O3
Molecular Weight325.15
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C14H10Cl2N2O3/c15-11-5-4-10(7-12(11)16)18-14(21)17-9-3-1-2-8(6-9)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
InChIKeyRAPJIPXYCVHSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid (CAS 196617-13-7) is a Referenced Urea-Scaffold Inhibitor for Antimycobacterial Drug Discovery — Procurement Rationale & Evidence Guide


3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid (CAS 196617-13-7, PDB ligand code 68Q) is a synthetic urea-scaffold compound belonging to the class of Mycobacterium tuberculosis cysteine synthase inhibitors [1]. It was identified through a high-throughput screening campaign of 17,312 compounds and characterized as a potent inhibitor of O-phosphoserine sulfhydrylase CysM, an enzyme critical for cysteine biosynthesis during M. tuberculosis dormancy [2]. The compound's three-dimensional binding mode has been resolved by X-ray crystallography at 2.08 Å resolution (PDB ID: 5I7A), providing direct structural evidence of its interaction with the CysM active site [1].

Why 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid Cannot Be Substituted with Generic In-Class Analogs — Key Differentiation Rationale for Procurement


Urea-based cysteine synthase inhibitors exhibit sharply divergent selectivity profiles across the three M. tuberculosis isoforms CysM, CysK1, and CysK2, depending on subtle variations in the benzoic acid ring position and phenyl substituent pattern [1]. BRENDA-derived profiling data demonstrate that positional isomers of the benzoic acid attachment (3- vs 4- vs 5-substituted) and modifications to the phenyl ring dramatically alter enzyme selectivity — for example, the 4-[[(3,4-dichlorophenyl)carbamoyl]amino]-2-hydroxybenzoic acid analog is selective for CysK1 only, while the 3-substituted target compound displays pan-isoform inhibitory activity [2]. Furthermore, the 3,4-dichloro substitution pattern on the phenyl ring is not interchangeable with monochloro-, biphenyl, or bromophenyl analogs, as these changes produce compounds that range from pan-active to weak or isoform-selective inhibitors [2]. Generic substitution without demonstrated comparability data would risk selecting a compound with a fundamentally different selectivity fingerprint and antibacterial potency profile.

Quantitative Evidence Guide: 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid vs Closest Analogs — Head-to-Head and Cross-Study Differentiation


CysM Inhibitory Potency: 3,4-Dichlorophenyl Urea (68Q) vs Biphenyl Urea Analog — Direct Head-to-Head Comparison from Co-Crystallization Study

In the same study that resolved the co-crystal structures of both compounds with CysM, the target compound 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid (PDB ligand 68Q, designated 'inhibitor 1') demonstrated an IC50 of 480 nM against recombinant M. tuberculosis CysM [1]. The top-performing compound in the hit-expansion series, a biphenyl urea analog 3-{[([1,1'-biphenyl]-3-yl)carbamoyl]amino}benzoic acid (PDB ligand 68W, 'inhibitor 2'), displayed a reported binding affinity of 300 nM (Kd) [2]. While the biphenyl analog shows approximately 1.6-fold higher binding affinity, the 3,4-dichlorophenyl compound provides a distinct chlorine-dependent binding interaction that may influence selectivity and physicochemical properties relevant to lead optimization [1].

Mycobacterium tuberculosis CysM inhibition antimycobacterial drug discovery

Isoform Selectivity Profile: Pan-Isoform CysM/CysK1/CysK2 Inhibition vs 4-Hydroxy Analog — Selectivity Comparison from BRENDA Profiling Data

BRENDA-curated data from the 2017 profiling study of 71 urea compounds against M. tuberculosis cysteine synthases reveals a critical structure-selectivity relationship: the target compound 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid inhibits both CysK1 and CysK2 isoforms in addition to CysM, making it a pan-cysteine synthase inhibitor [1]. In stark contrast, the positional isomer 4-[[(3,4-dichlorophenyl)carbamoyl]amino]-2-hydroxybenzoic acid is selective for isoform CysK1 only, with an IC50 for CysK2 exceeding 300 µM — representing a >600-fold selectivity window between isoforms [1]. This demonstrates that the 3-position attachment of the benzoic acid moiety is critical for achieving broad-spectrum cysteine synthase inhibition.

isoform selectivity cysteine synthase polypharmacology

Antimycobacterial Whole-Cell Activity: 3,4-Dichlorophenyl-Urea Class vs Other Substituted Phenyl-Urea Derivatives in M. tuberculosis H37Rv Growth Inhibition

In a 2001 study by Scozzafava et al., a series of 3,4-dichlorophenyl-urea derivatives were tested for growth inhibition against Mycobacterium tuberculosis H37Rv [1]. Compounds in this class produced 80–89% inhibition of mycobacterial growth at a concentration of 6.25 µM [1]. This study serves as an early class-level validation of the 3,4-dichlorophenyl-urea pharmacophore for antimycobacterial activity. The target compound 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid, as a member of this pharmacophore class carrying the benzoic acid moiety, is part of this validated chemical space. For comparison, the same study reported that N,N-diphenyl-urea derivatives and other substitution patterns showed variable activity, with not all derivatives reaching the 80–89% inhibition threshold at 6.25 µM [1].

antimycobacterial activity M. tuberculosis H37Rv whole-cell screening

Structural Binding Mode: 3-Carboxy vs 4-Chloro-2-Carboxy Substitution Pattern — Structural Determinant of CysM Active Site Occupancy

X-ray crystallographic data (PDB ID: 5I7A) demonstrate that the target compound binds to the CysM active site with the 3,4-dichlorophenyl group occupying the hydrophobic binding pocket and the 3-carboxy group forming key polar interactions at the active site entrance, as resolved at 2.08 Å resolution [1]. A structurally distinct analog, CL-888 (4-chloro-2-(3-(3,4-dichloro-phenyl)-ureido)-benzoic acid, MeSH C507088), differs by having a 4-chloro substituent on the benzoic acid ring and the carboxy group in the 2-position [2]. This altered substitution pattern would reposition the carboxylate moiety within the active site, potentially altering hydrogen-bonding networks with catalytic residues. While direct comparative biochemical data between these two specific compounds is not publicly available, the crystallographic evidence for the target compound provides a defined structural baseline that the 4-chloro-2-carboxy analog cannot be assumed to replicate without independent verification [1].

X-ray crystallography structure-based drug design binding mode comparison

Recommended Research and Industrial Application Scenarios for 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid Based on Verified Differentiation Evidence


Hit-to-Lead Optimization of Pan-Cysteine Synthase Inhibitors for Dormant M. tuberculosis

The compound's demonstrated pan-inhibitory activity against CysM, CysK1, and CysK2 makes it a strategic starting point for developing inhibitors that simultaneously block multiple nodes in mycobacterial cysteine biosynthesis, potentially reducing the emergence of resistance via isoform compensation [1]. Its co-crystal structure (PDB 5I7A) at 2.08 Å resolution provides a direct template for structure-guided fragment growing and scaffold hopping campaigns [2].

Pharmacophore Validation and QSAR Model Building Using 3,4-Dichlorophenyl-Urea Scaffolds

The 3,4-dichlorophenyl-urea class has been independently validated for antimycobacterial whole-cell activity (80–89% inhibition at 6.25 µM against M. tuberculosis H37Rv), establishing this compound as a reference standard for building predictive QSAR models and pharmacophore hypotheses [1]. The compound can serve as a positive control in screening cascades that evaluate new urea-based antimycobacterial chemotypes.

Biochemical Assay Development for Cysteine Synthase Isoform Profiling

Given its well-characterized differential inhibition profile — pan-active across CysM/CysK1/CysK2 versus the CysK1-selective 4-hydroxy analog — the compound can be used as a reference inhibitor in developing and validating isoform-specific biochemical assays for tuberculosis drug discovery programs [1]. Its IC50 of 480 nM against CysM provides a reproducible benchmark for assay quality control [2].

Comparative Crystallography and Binding Mode Analysis of Urea-Scaffold Inhibitors

The availability of a high-resolution co-crystal structure (PDB 5I7A, 2.08 Å) enables direct comparison with the biphenyl urea analog co-crystal structure (PDB 5I7R), facilitating computational studies of chlorine-mediated hydrophobic interactions versus extended π-stacking interactions in the CysM binding pocket [1]. This makes the compound valuable for academic and industrial structural biology groups studying halogen bonding in enzyme inhibition.

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